5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 5th position and a triazolyl group at the 2nd position of the phenol ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 5-fluoro-2-nitrophenol with hydrazine hydrate to form the corresponding hydrazine derivative. This intermediate is then cyclized with formic acid to yield the triazole ring . The reaction conditions generally include heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound is known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, making it effective as an antifungal agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)aniline
Uniqueness
5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to the presence of both a fluorine atom and a triazolyl group on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H6FN3O |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H |
InChI Key |
RZLWLHIDLXXZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)N2C=NN=C2 |
Origin of Product |
United States |
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